molecular formula C13H17ClN2O2 B13925001 ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate hydrochloride CAS No. 7272-55-1

ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate hydrochloride

Cat. No.: B13925001
CAS No.: 7272-55-1
M. Wt: 268.74 g/mol
InChI Key: JVVKKZTZQNDTAM-UHFFFAOYSA-N
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Description

3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride typically involves the reaction of indole derivatives with ethyl chloroformate and subsequent amination. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems can also reduce the risk of human error and improve safety.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Indole-5-carboxylic acid derivatives.

    Reduction: Indole-5-carboxylic alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in neurotransmitter pathways due to its structural similarity to serotonin.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride involves its interaction with various molecular targets. It can bind to receptors in the central nervous system, influencing neurotransmitter pathways. The compound may also interact with enzymes involved in metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Serotonin: A neurotransmitter with a similar indole structure.

    Melatonin: A hormone involved in regulating sleep-wake cycles, also an indole derivative.

    Tryptamine: Another indole derivative with biological activity.

Uniqueness

3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride is unique due to its specific ester and amino functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

CAS No.

7272-55-1

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate;hydrochloride

InChI

InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)9-3-4-12-11(7-9)10(5-6-14)8-15-12;/h3-4,7-8,15H,2,5-6,14H2,1H3;1H

InChI Key

JVVKKZTZQNDTAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC=C2CCN.Cl

Origin of Product

United States

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